![molecular formula C19H23ClN6O3 B2504787 8-(4-(3-chlorophenyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 578752-89-3](/img/structure/B2504787.png)
8-(4-(3-chlorophenyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-(3-chlorophenyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H23ClN6O3 and its molecular weight is 418.88. The purity is usually 95%.
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Scientific Research Applications
Vasodilatory and Antiasthmatic Activity
Compounds similar to 8-(4-(3-chlorophenyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, particularly those with xanthene derivatives and piperazine moieties, have shown promising vasodilatory and antiasthmatic activities. A study highlighted the synthesis of related derivatives and their screening for pulmonary vasodilator activity, demonstrating significant activity compared to standard medications (Bhatia et al., 2016).
Receptor Affinity
Research on N-(arylpiperazinyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, a compound structurally related to the one , has shown notable affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This study has helped establish structure-affinity relationships for this group of compounds, leading to the identification of potent dual 5-HT6/D2 receptor ligands (Żmudzki et al., 2015).
Anticonvulsant and Cardiovascular Activity
Similar compounds have also been evaluated for their anticonvulsant and cardiovascular properties. One study synthesized 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and tested them for antiarrhythmic and hypotensive activity, finding certain derivatives to display significant prophylactic antiarrhythmic activity (Chłoń-Rzepa et al., 2004).
Anti-Mycobacterial Activity
A series of novel purine linked piperazine derivatives were synthesized to identify potent inhibitors of Mycobacterium tuberculosis. This study focused on disrupting the biosynthesis of peptidoglycan in the bacteria and found that a cluster of these analogues showed promising anti-mycobacterial activity, highlighting their potential as preclinical agents against Mycobacterium tuberculosis (Konduri et al., 2020).
Antihistaminic Activity
Derivatives of theophylline and theobromine, similar in structure to this compound, were synthesized and evaluated for their antihistaminic activity. Some showed notable inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis (Pascal et al., 1985).
properties
IUPAC Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O3/c1-23-16-15(17(27)22-19(23)28)26(10-11-29-2)18(21-16)25-8-6-24(7-9-25)14-5-3-4-13(20)12-14/h3-5,12H,6-11H2,1-2H3,(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBFOSOEEBCFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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